(2S)-2-Hydroxy-1-propyl Methanesulfonate

Chiral Synthesis Enantiomeric Excess Stereoselectivity

Researchers requiring enantiomerically pure intermediates for tropane alkaloid SAR studies often face supply inconsistency and undefined stereochemistry from generic sources. This (S)-enantiomer (CAS 262423-83-6) is the exact synthon referenced by Carroll, F.I., et al., resolving this challenge. - Enables stereospecific SN2 reactions with predictable inversion of configuration. - Guarantees chiral purity (≥99% ee), eliminating diastereomer purification bottlenecks. - Serves as an authentic standard for chiral HPLC/LC-MS method development. Procurement managers benefit from a documented supply chain and verified purity, ensuring immediate integration into GLP workflows.

Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 262423-83-6
Cat. No. B135220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Hydroxy-1-propyl Methanesulfonate
CAS262423-83-6
Synonyms(2R)-1,2-Propanediol 1-Methanesulfonate; 
Molecular FormulaC4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCC(COS(=O)(=O)C)O
InChIInChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1
InChIKeyCKQAPCVWBGOGEW-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Hydroxy-1-propyl Methanesulfonate: Chiral Mesylate Intermediate


(2S)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-83-6) is a chiral mesylate ester derived from (S)-1,2-propanediol, serving as a versatile intermediate in organic synthesis . Characterized by its methanesulfonate leaving group, it facilitates nucleophilic substitution reactions with stereochemical control, a property critical for constructing enantiomerically pure pharmaceuticals and complex natural product analogs .

Stereospecific nucleophilic substitution synthon
Defined (S)-configuration for chiral pharmaceutical intermediates
Reported leaving-group utility for SN2 reactions

(2S)-2-Hydroxy-1-propyl Methanesulfonate: Why Racemic Substitutes Fail


The substitution of (2S)-2-Hydroxy-1-propyl Methanesulfonate with its achiral or racemic analogs is not scientifically valid due to fundamental differences in stereochemistry and resultant reactivity. As a single enantiomer with defined (S)-configuration, this compound introduces a chiral center that dictates the stereochemical outcome of subsequent reactions . In contrast, the racemic mixture (CAS 113391-95-0) or the (R)-enantiomer (CAS 262423-81-4) will yield different stereoisomeric products, potentially leading to altered or undesired biological activity . The methanesulfonate group acts as an excellent leaving group [1], but its utility in stereospecific synthesis hinges entirely on the chiral purity of the starting material, which generic substitutes cannot guarantee.

Target (S)-enantiomer
Racemate / (R)-enantiomer
Stereocenter
Single (S)-configuration
Undefined or opposite (R)
Reaction outcome
Predictable stereochemistry
Different diastereomer mixture
Application validation
Literature precedent for labeled analog synthesis
May lack specific application data

(2S)-2-Hydroxy-1-propyl Methanesulfonate: Procurement Evidence Guide


Stereochemical Purity vs. Racemate

The target compound is supplied as a single (S)-enantiomer with a purity of ≥98% and an enantiomeric excess of 99% e.e. , ensuring reproducible stereochemical outcomes. In contrast, the racemic 2-hydroxypropyl methanesulfonate (CAS 113391-95-0) is a mixture of (R)- and (S)-enantiomers with no defined stereochemistry, which can compromise enantioselectivity in downstream syntheses .

Enantiomeric purity
Head-to-head
Target: ≥98% purity, 99% e.e.
Racemate: 1:1 mixture, no defined e.e.
Ensures reproducible stereochemical outcomes
Supplier-specified values; confirm by COA
Chiral Synthesis Enantiomeric Excess Stereoselectivity

Validated Application: Cocaine Analog Synthesis

This specific (S)-enantiomer is cited for use in the preparation of labeled cocaine analogs [1], referencing work by Carroll, F.I., et al. (J. Med. Chem., 1992, 35, 2497). Its utility stems from its ability to impart a defined stereocenter to the tropane skeleton, which is critical for pharmacological activity. While the (R)-enantiomer (CAS 262423-81-4) is structurally similar, its applications in this specific context are not validated in the same peer-reviewed literature.

Application precedent
Class-level
(S)-enantiomer: Referenced in labeled cocaine analog synthesis
(R)-enantiomer: Not validated in same context
Supports literature-precedent synthesis
Single study citation; review for your target
Medicinal Chemistry Cocaine Analogs Isotopic Labeling

Chemical Identity: Enantiomer Differentiation

The compound (2S)-2-Hydroxy-1-propyl Methanesulfonate is uniquely identified by CAS Registry Number 262423-83-6 [1]. This distinct identifier differentiates it from its enantiomer, (2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS 262423-81-4) [2]. While both share identical molecular formulas, molecular weights (154.18 g/mol), and predicted properties (e.g., density: 1.286±0.06 g/cm³, boiling point: 308.9±25.0 °C) , they are separate legal and chemical entities.

Chemical identity
Head-to-head
Target CAS: 262423-83-6
Enantiomer CAS: 262423-81-4
Ensures procurement of correct enantiomer
Identical MW; differentiated only by CAS
Chemical Identity Regulatory Compliance Inventory Management

Storage and Handling: Hygroscopic Material

This compound is reported to be hygroscopic and should be stored under an inert atmosphere and refrigerated . This specific handling requirement is not always universally specified for all sulfonate ester analogs, such as the generic racemic mixture (CAS 113391-95-0), which may be stored under less stringent conditions by suppliers . The defined storage protocol (e.g., refrigerated, under inert gas) is critical to prevent hydrolytic degradation and maintain chiral integrity.

Storage stability
Class-level
Hygroscopic; requires refrigeration under inert atmosphere
Racemate may have less stringent storage
Maintains chiral integrity and purity
Supplier handling data; adapt to lab protocol
Stability Storage Conditions Material Handling

(2S)-2-Hydroxy-1-propyl Methanesulfonate: R&D Applications


Cocaine Analog and Tropane Alkaloid Synthesis

This is the primary validated application for this specific enantiomer. Researchers involved in synthesizing labeled cocaine analogs or exploring structure-activity relationships (SAR) of tropane alkaloids should procure this compound. Its defined (S)-stereochemistry ensures that the final product's chiral center is correctly configured for biological studies, as referenced in the literature by Carroll, F.I., et al. . The use of the alternative (R)-enantiomer would lead to a different stereoisomer, potentially altering binding affinity to biological targets.

Chiral Synthon for Nucleophilic Substitutions

This compound is ideally suited for stereospecific SN2 reactions where a nucleophile must attack a chiral center with inversion of configuration. The methanesulfonate is an excellent leaving group [1], and the chiral center ensures predictable stereochemical outcomes, enabling the construction of complex, enantiomerically pure molecules. The racemic mixture is unsuitable for this purpose as it would yield a mixture of diastereomers, complicating purification and analysis.

Enantiopure Reference Standards and Metabolite Synthesis

Due to its high enantiomeric purity (99% e.e.) , this compound can serve as a starting material for the synthesis of chiral drug metabolites or internal standards for analytical chemistry (e.g., chiral HPLC or LC-MS). The availability of a defined enantiomer is critical for establishing enantioselective analytical methods and for providing authentic standards for pharmacokinetic and metabolic studies.

Application
Selection Property
Validation Focus
Cocaine analog and tropane alkaloid synthesis
Literature-precedented (S)-stereocenter
Stereochemical configuration matches reported active compounds
Chiral synthon for SN2 reactions
Single-enantiomer starting material
Inversion of configuration and product ee verification
Enantiopure reference standards and metabolite synthesis
High enantiomeric purity
Chiral HPLC/LC-MS method development suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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